molecular formula C20H16Cl2F3N3O4S B607606 GB1107

GB1107

Numéro de catalogue: B607606
Poids moléculaire: 522.3 g/mol
Clé InChI: CSGJIUAIYDKFPC-DABHTEOTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Novel galectin-3 inhibitor, reducing lung adenocarcinoma growth and blocking metastasis
GB1107 is a potent, selective, orally active galectin-3 inhibitor with Kd of 37 nM. This compound Inhibits Lung Adenocarcinoma Growth and Augments Response to PD-L1 Blockade.

Applications De Recherche Scientifique

Thérapeutiques anticancéreuses

La galectine-3 est impliquée dans divers processus biologiques, notamment la chimiotaxie et l'angiogenèse {svg_1}. Elle a été découverte pour jouer un rôle important dans la progression du cancer {svg_2}. Par conséquent, GB1107, en tant qu'inhibiteur spécifique de la galectine-3, peut être utilisé comme un agent puissant doté d'une activité anticancéreuse {svg_3}.

Traitement du cancer gastrique

Dans une étude, il a été constaté que la galectine-3 médie l'intercommunication entre les voies de signalisation WNT et STAT3 {svg_4}. This compound a considérablement réduit l'activation à la fois de STAT3 et de β-caténine et a inhibé la croissance tumorale chez des souris porteuses d'un cancer gastrique orthotopique {svg_5}. Cela suggère que this compound pourrait être un agent thérapeutique potentiel pour le cancer gastrique {svg_6}.

Ciblage des interactions protéines-glucides

Les interactions protéines-glucides jouent un rôle important dans la modulation des interactions cellule-cellule et cellule-matrice extracellulaire (ECM) dans divers processus biologiques du développement normal et pathologique {svg_7}. En tant qu'inhibiteur de la galectine-3, this compound pourrait être utilisé pour moduler ces interactions, ce qui pourrait avoir un impact sur l'activation cellulaire, la régulation de la croissance, la métastase du cancer et la fibrogenèse {svg_8}.

Régulation de la chimiotaxie

Les galectines, y compris la galectine-3, médiatisent divers processus biologiques, notamment la chimiotaxie {svg_9}. La chimiotaxie est un processus qui guide le mouvement des cellules en réponse à des stimuli chimiques. This compound, en inhibant la galectine-3, pourrait potentiellement être utilisé pour réguler la chimiotaxie {svg_10}.

Contrôle de l'angiogenèse

L'angiogenèse, la formation de nouveaux vaisseaux sanguins, est un autre processus médié par les galectines {svg_11}. L'inhibition de la galectine-3 avec this compound pourrait potentiellement contrôler l'angiogenèse, ce qui a des implications dans diverses maladies, notamment le cancer et les maladies cardiovasculaires {svg_12}.

Régulation de l'apoptose

La galectine-3 a été associée à la régulation de l'apoptose, le processus de mort cellulaire programmée {svg_13}. En inhibant la galectine-3, this compound pourrait potentiellement influencer l'apoptose, ce qui est crucial dans de nombreux processus biologiques et maladies {svg_14}.

Mécanisme D'action

Target of Action

GB1107, also known as (2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol, is a potent, selective, and orally active inhibitor of Galectin-3 . Galectin-3 is a carbohydrate-binding protein that plays a central role in regulating mechanisms of diseases such as fibrosis, cancer, metabolic, inflammatory, and heart disease .

Mode of Action

this compound interacts with Galectin-3, inhibiting its function and thereby reducing the progression of diseases where Galectin-3 plays a key role . For instance, it has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model .

Biochemical Pathways

this compound affects several biochemical pathways. Galectin-3 is a key regulator of chronic inflammation in the lung, liver, and kidney and in the tumor microenvironment where it also instigates macrophage type change, angiogenesis, T-cell anergy, and immune escape . By inhibiting Galectin-3, this compound can mitigate these effects. Furthermore, this compound has been shown to increase tumor M1 macrophage polarization and CD8+ T-cell infiltration .

Pharmacokinetics

this compound is orally active, which means it can be administered by mouth and absorbed through the digestive system . It has been shown to reduce human and mouse lung adenocarcinoma growth and block metastasis in the syngeneic model . In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound shows no sign of excretion, indicating a potentially extended biological half-life .

Result of Action

The inhibition of Galectin-3 by this compound results in a reduction of profibrotic gene expression in liver myofibroblasts and displays antifibrotic activity in CCl4-induced liver fibrosis and bleomycin-induced lung fibrosis mouse models . It also reduces human and mouse lung adenocarcinoma growth and blocks metastasis in the syngeneic model .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of inflammation, infection, or injury can activate macrophages, which are a major driver of the antitumor response . The effectiveness of this compound can also be influenced by the presence of other drugs, as it has been shown to potentiate the effects of a PD-L1 immune checkpoint inhibitor .

Activité Biologique

GB1107 is a novel, orally active inhibitor of galectin-3, a carbohydrate-binding protein implicated in various pathological processes, including cancer progression, fibrosis, and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and relevant case studies.

Galectin-3 is known to facilitate tumor progression by promoting cell adhesion, migration, and invasion. This compound disrupts these processes by inhibiting galectin-3's activity. Key mechanisms include:

  • Inhibition of Signaling Pathways : this compound suppresses the ERK1/2 and Akt signaling pathways, which are crucial for cell survival and proliferation in various cancers .
  • Promotion of Immune Response : Treatment with this compound enhances M1 macrophage polarization and CD8+ T-cell infiltration, augmenting the anti-tumor immune response .
  • Reduction of Anoikis Resistance : this compound has been shown to decrease the migratory and invasive capabilities of cancer cells by promoting anoikis (a form of programmed cell death) in anchorage-independent conditions .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For instance:

  • Cell Viability Assays : In studies involving thyroid cancer cells (FTC-133 and 8505C), treatment with this compound at concentrations of 10 µM and 100 µM significantly decreased cell viability over 24 to 72 hours .
  • Clonogenic Assays : this compound inhibited colony formation in soft agar assays, indicating its potential to suppress tumorigenic capabilities .

In Vivo Studies

In vivo studies using mouse models have further elucidated the efficacy of this compound:

  • Tumor Growth Inhibition : In a model of lung adenocarcinoma, oral administration of this compound (10 mg/kg) led to significantly smaller tumors compared to controls. The study highlighted that this compound not only inhibited tumor growth but also reduced metastasis .
  • Combination Therapy : When used in conjunction with PD-L1 blockade, this compound enhanced the therapeutic efficacy by increasing the expression of cytotoxic molecules such as granzyme B and perforin-1 .

Case Studies

Several case studies have illustrated the clinical relevance of this compound:

  • Thyroid Cancer : A study demonstrated that this compound effectively reduced the invasive properties of thyroid cancer cells by disrupting galectin-3-mediated signaling pathways .
  • Oral Squamous Cell Carcinoma (OSCC) : Research indicated that this compound inhibited OSCC growth by impairing galectin-3's role in promoting cell survival and proliferation in cetuximab-resistant tumors .
  • Uterine Serous Carcinoma (USC) : In USC patient-derived organoids, this compound impeded growth and reduced stemness characteristics, suggesting its potential as a therapeutic agent in aggressive forms of cancer .

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

Cancer TypeConcentration (µM)Effect on Viability (%)Assay Type
Thyroid (FTC-133)1050Cell Viability
Thyroid (8505C)10030Clonogenic Assay
OSCC140Proliferation Assay

Table 2: In Vivo Efficacy of this compound in Mouse Models

Study TypeTreatment RegimenTumor Size Reduction (%)Comments
Lung Adenocarcinoma10 mg/kg daily65Reduced metastasis observed
Cetuximab-resistant OSCC10 mg/kg daily55Enhanced efficacy when combined with cetuximab
Uterine Serous Carcinoma10 mg/kg daily70Impeded growth in patient-derived organoids

Propriétés

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3,4-dichlorophenyl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O4S/c21-10-2-1-9(5-11(10)22)33-20-19(31)17(18(30)15(7-29)32-20)28-6-14(26-27-28)8-3-12(23)16(25)13(24)4-8/h1-6,15,17-20,29-31H,7H2/t15-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGJIUAIYDKFPC-DABHTEOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC2C(C(C(C(O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1S[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)N3C=C(N=N3)C4=CC(=C(C(=C4)F)F)F)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GB1107
Reactant of Route 2
GB1107
Reactant of Route 3
GB1107
Reactant of Route 4
GB1107
Reactant of Route 5
GB1107
Reactant of Route 6
GB1107

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.